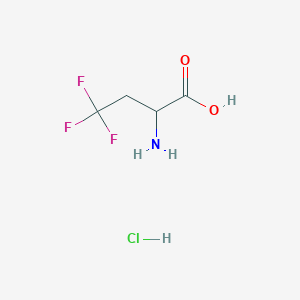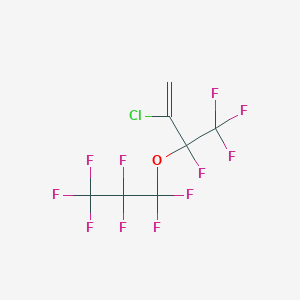
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
概要
説明
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of three fluorine atoms on the butanoic acid backbone.
作用機序
Target of Action
It is known that enantiomerically pure derivatives of this compound are in high demand as bioisosteres of leucine moiety in drug design . This suggests that it may interact with biological targets in a similar manner to leucine, an essential amino acid involved in protein synthesis.
Mode of Action
It is known that the compound is used in the synthesis of other compounds, where it forms a ni (ii) complex with glycine schiff base, which is alkylated under basic conditions . This suggests that it may interact with its targets through similar chemical reactions.
Pharmacokinetics
It is known that the compound is used in drug design to increase the metabolic stability of a drug molecule by strategic fluorine for hydrogen substitution . This suggests that it may have favorable pharmacokinetic properties, such as increased stability and bioavailability.
Action Environment
It is known that the compound is stable under basic conditions . This suggests that its action may be influenced by the pH of its environment.
生化学分析
Biochemical Properties
It is known that this compound is in great demand as a bioisostere of leucine moiety in drug design This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to leucine
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluorobutanoic acid hydrochloride typically involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce 2-Amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
For large-scale production, the method described above can be adapted to produce over 300 grams of the target compound. This involves multiple cycles of the alkylation and disassembly process to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the amino acid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides (e.g., CF3-CH2-I), bases (e.g., KOH in methanol), and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further applications in drug design .
科学的研究の応用
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to natural amino acids.
類似化合物との比較
Similar Compounds
- 2-Amino-4,4,4-trifluorobutyric acid
- 2-Amino-3,3,3-trifluoropropanoic acid
- 2-Amino-2,2,2-trifluoroethanol
Uniqueness
2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is unique due to its specific fluorination pattern, which provides distinct physicochemical properties. This makes it particularly useful in applications where enhanced metabolic stability and specific molecular interactions are desired .
特性
IUPAC Name |
2-amino-4,4,4-trifluorobutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBBIHZBGVKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262296-39-9 | |
| Record name | 2-amino-4,4,4-trifluorobutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B3041099.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)
![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)
![(3-Methoxyphenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041105.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)

![O1-[(2,6-dichloro-4-pyridyl)carbonyl]-2,6-dichlorobenzene-1-carbohydroximamide](/img/structure/B3041109.png)






![Acetyl bromide, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-](/img/structure/B3041121.png)
